Home > Products > Screening Compounds P112647 > (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride
(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride - 323196-43-6

(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride

Catalog Number: EVT-2983356
CAS Number: 323196-43-6
Molecular Formula: C13H19ClN2O
Molecular Weight: 254.76
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride is a compound belonging to the class of imidazolidinones, which are characterized by a five-membered heterocyclic ring containing nitrogen atoms. This specific compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents due to its structural properties and biological activity.

Source

The compound is synthesized from various precursors through different chemical reactions. It is part of ongoing research aimed at discovering novel compounds with enhanced biological activities, particularly in the context of anticancer therapies and other pharmacological applications.

Classification

This compound can be classified under heterocyclic organic compounds, specifically as an imidazolidinone derivative. Imidazolidinones are recognized for their diverse biological activities, including antibacterial and anticancer properties.

Synthesis Analysis

Methods

The synthesis of (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride typically involves several key steps:

  1. Formation of the Imidazolidinone Ring: The initial step often involves the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
  2. Substitution Reactions: The introduction of the benzyl and trimethyl groups usually occurs through electrophilic aromatic substitution or alkylation reactions.
  3. Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by treating the base form of the compound with hydrochloric acid.

Technical details regarding specific reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride can be represented as follows:

  • Molecular Formula: C12H18N2O·HCl
  • Molecular Weight: Approximately 232.75 g/mol
  • SMILES Notation: CC(C)C1(C(=O)N(C)C(N1)C2=CC=CC=C2)C(=O)N(C)C

Data

The imidazolidinone core structure provides a scaffold that can be modified to enhance biological activity. The presence of substituents such as benzyl and trimethyl groups influences the compound's solubility and reactivity.

Chemical Reactions Analysis

Reactions

(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride participates in various chemical reactions:

  1. Nucleophilic Substitution: The nitrogen atoms in the imidazolidinone ring can act as nucleophiles in substitution reactions.
  2. Hydrolysis: Under acidic or basic conditions, hydrolysis may occur leading to the formation of corresponding carboxylic acids.
  3. Redox Reactions: The compound may undergo oxidation or reduction depending on the reaction environment.

Technical details regarding reaction mechanisms and kinetics are essential for understanding these processes.

Mechanism of Action

Process

The mechanism of action for (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride is primarily related to its interaction with biological targets:

  1. Cellular Uptake: The compound is likely absorbed by cells via passive diffusion or specific transport mechanisms.
  2. Target Interaction: It may interact with specific enzymes or receptors involved in cellular signaling pathways.
  3. Induction of Apoptosis: Preliminary studies suggest that derivatives may trigger apoptosis through reactive oxygen species (ROS) generation and activation of specific kinases.

Data from studies indicate that these interactions result in significant biological effects, particularly in cancer cell lines.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline solid.
  • Solubility: Soluble in polar solvents such as methanol and water; limited solubility in non-polar solvents.

Chemical Properties

  • Melting Point: Specific melting point data should be determined experimentally but is typically within a defined range for similar compounds.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data from literature can provide insights into these properties for practical applications.

Applications

Scientific Uses

(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new anticancer agents due to its structural similarities with known active compounds.
  2. Pharmaceutical Development: Investigated for its efficacy against various diseases; ongoing research focuses on optimizing its pharmacological profile.
  3. Biochemical Research: Utilized in studies exploring cellular mechanisms and signaling pathways related to cancer and other diseases.

The exploration of this compound continues to reveal promising avenues for therapeutic interventions across various fields of medicine.

Historical Development and Discovery of Chiral Imidazolidinone Organocatalysts

Emergence of Asymmetric Organocatalysis in the Late 20th Century

The late 20th century witnessed a paradigm shift in synthetic chemistry with the formalization of asymmetric organocatalysis as a distinct field. This approach addressed critical limitations of traditional catalytic methods: metal-based systems faced challenges with toxicity, cost, and sensitivity to air/moisture, while enzymatic catalysis struggled with narrow substrate scope and operational constraints [1] [5]. Regulatory developments, particularly the 1992 FDA guidelines mandating rigorous evaluation of individual stereoisomers in pharmaceuticals, intensified the demand for practical enantioselective methodologies [1] [7]. Although early organocatalytic reactions existed (e.g., Bredig and Fiske's 1912 cinchona alkaloid-catalyzed cyanohydrin synthesis or Hajos and Parrish's 1971 proline-mediated aldol reaction), these were isolated discoveries lacking a unifying conceptual framework [7]. The term "organocatalysis" itself, coined by David MacMillan in 2000, provided this critical identity, defining catalysis by small organic molecules devoid of metals and operating under ambient conditions [1] [4]. This conceptual breakthrough, occurring alongside Benjamin List's seminal work on proline-catalyzed aldol reactions, catalyzed explosive growth in the field, establishing organocatalysis as the "third pillar" of asymmetric synthesis alongside biocatalysis and metal catalysis [5] [7].

Table 1: Key Milestones Preceding Chiral Imidazolidinone Development

YearDiscoverySignificance
1912Cinchona alkaloids catalyze HCN addition to benzaldehydeFirst documented asymmetric organocatalytic reaction (low ee) [7]
1971L-Proline catalyzes intramolecular aldol (Hajos-Parrish-Eder-Sauer-Wiechert)High-yielding enantioselective synthesis; unrecognized generality [7]
1990sThiourea catalysts for Strecker reaction (Jacobsen)Demonstrated hydrogen-bonding activation mode [5]
1997Shi Asymmetric EpoxidationGeneral enantioselective organocatalytic method [2]

Key Contributions of (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone to Early Organocatalytic Methodologies

The (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride (often termed the "MacMillan catalyst") emerged as a transformative innovation in 2000. Designed by David MacMillan and coworkers, its development stemmed from a deliberate strategy to mimic the LUMO-lowering activation of Lewis acids using chiral amine catalysts [1] [3]. Derived from L-phenylalanine, this bench-stable, crystalline solid possessed several critical structural features enabling its revolutionary impact:

  • Secondary Amine Core: Facilitates reversible iminium ion formation with α,β-unsaturated aldehydes.
  • Benzyl Chiral Handle: The (5R)-benzyl substituent provides a bulky, stereodefining environment for facial discrimination.
  • Imidazolidinone Scaffold: The electron-withdrawing carbonyl groups stabilize the iminium intermediate while enhancing its electrophilicity.
  • Acid Compatibility: The monohydrochloride salt form ensures efficient protonation, crucial for iminium ion generation and activity [1] [3] [7].

This catalyst addressed a fundamental challenge: achieving high enantioselectivity in reactions typically requiring chiral Lewis acids. Its mode of action, termed iminium ion catalysis, operates through a reversible covalent interaction. The catalyst condenses with an α,β-unsaturated aldehyde substrate, forming a chiral iminium ion intermediate. This intermediate possesses a significantly lowered Lowest Unoccupied Molecular Orbital (LUMO) energy compared to the parent aldehyde, dramatically enhancing its reactivity toward nucleophiles. Crucially, the benzyl group shields one face of the iminium ion, forcing approach from the exposed face and enabling high levels of enantiocontrol [1] [3]. The significance of this catalyst was immediately recognized, enabling previously inaccessible enantioselective transformations under remarkably simple conditions (room temperature, air, moisture tolerance), fulfilling key green chemistry principles [1] [4].

Table 2: Evolution of MacMillan-Type Imidazolidinone Catalysts

GenerationKey Structural FeaturesPrimary Activation ModeAdvantages/Limitations
First (e.g., (5R)-benzyl)Single stereocenter (C5), arylalkyl substituent (benzyl)Iminium (LUMO-lowering)High ee in Diels-Alder, Friedel-Crafts; Limited to specific enals
SecondAdditional stereocenter (e.g., C2 methyl groups), cis/trans isomersIminium, SOMOEnhanced stereocontrol via conformational locking; Broader scope (SOMO chem)
ImmobilizedSupported on polymers, silica, etc.IminiumRecyclability; Potential for continuous flow; Often reduced activity/ee

Role in Pioneering Enantioselective Diels-Alder and Cycloaddition Reactions

The most iconic demonstration of (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride's power was its application in the first highly enantioselective organocatalytic Diels-Alder reaction, reported by Ahrendt, Borths, and MacMillan in 2000 [3]. This seminal work addressed a cornerstone transformation in synthetic chemistry historically reliant on chiral Lewis acids. The catalyst enabled the reaction between cinnamaldehyde (1) and cyclopentadiene (2) in methanol/water, delivering the cyclohexene carbaldehyde product 3 with exceptional efficiency (93% yield) and enantioselectivity (93% ee, endo isomer) under ambient conditions [1] [3]:

$$\ce{\underset{\text{(1)}}{PhCH=CHCHO} + \underset{\text{(2)}}{\includegraphics[height=0.5em, valign=m]{cyclopentadiene} ->[\text{(5R)-Cat. (20 mol\%)}][\text{MeOH/H2O, rt}] \underset{\text{(3)}}{\includegraphics[height=1em, valign=m]{DielsAlderProduct} (93\%, 93\% ee, endo)}}$$

The mechanism elucidates its efficacy:

  • Iminium Ion Formation: Rapid, reversible condensation between the catalyst's secondary amine and cinnamaldehyde generates a chiral iminium ion (I).
  • LUMO Lowering & Shielding: The iminium ion's LUMO energy is substantially reduced compared to cinnamaldehyde, accelerating the cycloaddition. Simultaneously, the benzyl group sterically shields the Re face of the β-carbon.
  • endo-Selective Cycloaddition: Cyclopentadiene approaches the less hindered Si face of (I), predominantly forming the endo adduct iminium (II).
  • Hydrolysis & Catalyst Release: Hydrolysis of (II) liberates the enantiomerically enriched Diels-Alder adduct (3) and regenerates the catalyst [1] [3] [7].

This methodology demonstrated unprecedented generality beyond traditional metal catalysis. It was rapidly extended to other pericyclic reactions, most notably the first enantioselective organocatalytic 1,3-dipolar cycloaddition reported by Jen, Wiener, and MacMillan later in 2000 [3]. Using the same imidazolidinone catalyst, nitrones reacted with α,β-unsaturated aldehydes to yield isoxazolidines with high regio-, endo-, and enantioselectivity. The catalyst's ability to enforce approach control via steric shielding of the iminium ion face proved broadly applicable beyond Diels-Alder chemistry, establishing iminium ion activation as a fundamental and versatile strategy in asymmetric synthesis. The high yields and enantioselectivities achieved under simple conditions underscored the potential of organocatalysis for practical, scalable synthesis of complex chiral molecules, particularly relevant to pharmaceuticals [1] [3] [7].

Table 3: Performance of (5R)-Imidazolidinone Catalyst in Pioneering Reactions

Reaction TypeSubstratesConditionsYield (%)ee (%)Key SelectivityRef (from Search)
Diels-AlderCinnamaldehyde + Cyclopentadiene20 mol% cat, MeOH/H₂O, RT9393 (endo)endo:exo > 25:1 [1] [3]
1,3-Dipolar CycloadditionAcrolein + C,N-Diphenyl nitrone20 mol% cat, CH₂Cl₂, -70°C to RT9793endo:exo > 19:1, Regioisomer >19:1 [3]
Friedel-Crafts AlkylationEnals + N-Methyl Pyrrole10-20 mol% cat, TFA co-cat55-9977-96β-Regioselectivity [1]
Michael AdditionEnals + NitroalkenesOptimized conditions55-9981-971,4-Selectivity [3]

Properties

CAS Number

323196-43-6

Product Name

(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride

IUPAC Name

(5R)-5-benzyl-2,2,3-trimethylimidazolidin-4-one;hydrochloride

Molecular Formula

C13H19ClN2O

Molecular Weight

254.76

InChI

InChI=1S/C13H18N2O.ClH/c1-13(2)14-11(12(16)15(13)3)9-10-7-5-4-6-8-10;/h4-8,11,14H,9H2,1-3H3;1H/t11-;/m1./s1

InChI Key

YIYFEXGDFJLJGM-RFVHGSKJSA-N

SMILES

CC1(NC(C(=O)N1C)CC2=CC=CC=C2)C.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.